N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O2/c1-15-9-11-27(12-10-15)22-18-5-3-4-6-20(18)28(23(30)26-22)14-21(29)25-17-7-8-19(24)16(2)13-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOMORDCPNHEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Formation of Piperidine Ring: Synthesis of the piperidine ring through cyclization reactions.
Quinazolinone Formation: Construction of the quinazolinone moiety via condensation reactions.
Final Coupling: Coupling of the brominated phenyl group, piperidine ring, and quinazolinone moiety to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for diverse chemical transformations:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules through coupling reactions like Suzuki or Heck reactions.
Biology
Research has indicated that this compound exhibits potential biological activities, making it a candidate for further investigation:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, indicating potential pathways for therapeutic development.
Medicine
Due to its structural characteristics, this compound is being explored as:
- Pharmaceutical Intermediate : Its role as an intermediate in the synthesis of pharmaceutical agents is under evaluation, particularly in the development of drugs targeting neurological disorders.
Industry
The compound's unique properties make it suitable for applications in materials science:
- Development of New Materials : It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In another study focusing on cancer therapeutics, researchers evaluated the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Quinazolinone vs. Benzimidazolone Cores
- The quinazolinone core in the target compound is structurally distinct from the benzimidazolone in ’s OGG1 inhibitor. Quinazolinones typically exhibit planar aromaticity, enhancing π-π stacking with enzyme active sites, whereas benzimidazolones may adopt non-planar conformations due to fused rings, affecting binding pocket interactions .
Heterocyclic Variations
- Triazole-containing analogs (e.g., ) demonstrate sulfur-linked substituents that increase metabolic stability. However, the absence of a sulfanyl group in the target compound may reduce off-target interactions with cysteine-rich enzymes .
- Piperazine-based compounds () are associated with GPCR modulation, whereas the target’s piperidine substitution suggests a preference for non-polar binding pockets (e.g., ATP-binding sites in kinases) .
Substituent Effects
- The 4-bromo-3-methylphenyl group in the target compound provides steric bulk and electron-withdrawing effects, contrasting with the 4-fluorobenzyl group in ’s spirocyclic analog, which prioritizes halogen bonding and lipophilicity .
Pharmacological Implications
- Kinase Inhibition: The quinazolinone scaffold is prevalent in kinase inhibitors (e.g., EGFR, VEGFR). The target compound’s bromophenyl and methylpiperidine groups may mimic ATP-competitive inhibitors like gefitinib but with altered selectivity .
- Neuroactive Potential: Unlike ’s spirocyclic compound, the target lacks a fluorinated aromatic ring, reducing its likelihood of crossing the blood-brain barrier for CNS applications .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of acetamides and features a complex structure that includes a bromine atom and a piperidine ring, which may influence its pharmacological properties.
The molecular formula of the compound is with a molecular weight of approximately 323.25 g/mol. The presence of functional groups such as the acetamide and quinazoline moieties suggests potential interactions with biological targets.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways through which it exerts its effects require further biochemical studies to elucidate.
Anticancer Properties
Research indicates that compounds similar to this compound have demonstrated significant anticancer activity. For instance, structural analogs have been shown to inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Similar compounds in the literature have been evaluated for their efficacy against various bacterial strains, indicating a potential for development as an antimicrobial agent .
Case Studies
- Kinesin Spindle Protein Inhibition : A study highlighted the efficacy of related compounds in inhibiting KSP, resulting in the induction of cellular death in cancer models. This suggests that this compound could follow similar pathways .
- Antimicrobial Studies : Compounds structurally related to this acetamide have shown promise against Gram-positive and Gram-negative bacteria, warranting further exploration into its antimicrobial properties .
Data Table: Summary of Biological Activities
Q & A
Q. How to mitigate by-product formation during piperidine substitution reactions?
- Process chemistry solutions :
- Protecting groups : Use Boc-protected piperidine to prevent N-alkylation side reactions.
- Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 30 mins at 150°C.
- Workup optimization : Extract with 10% citric acid to remove unreacted amine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
